![molecular formula C21H19BrO4S2 B14205167 Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-72-1](/img/structure/B14205167.png)
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate is a complex organic compound that features a brominated phenyl group, a propoxyphenyl sulfanyl group, and a sulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonate group to the benzene ring.
Formation of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonate groups can participate in substitution reactions.
Nucleophilic Substitution: The propoxyphenyl sulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different sulfanyl derivatives.
科学的研究の応用
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The bromine and sulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propoxyphenyl sulfanyl group can modulate the compound’s solubility and binding properties.
類似化合物との比較
Similar Compounds
Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the propoxyphenyl sulfanyl group.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar structure with a methoxy group instead of a propoxy group.
特性
CAS番号 |
832725-72-1 |
|---|---|
分子式 |
C21H19BrO4S2 |
分子量 |
479.4 g/mol |
IUPAC名 |
phenyl 5-bromo-2-(4-propoxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C21H19BrO4S2/c1-2-14-25-17-9-11-19(12-10-17)27-20-13-8-16(22)15-21(20)28(23,24)26-18-6-4-3-5-7-18/h3-13,15H,2,14H2,1H3 |
InChIキー |
CVZLVFAFTZIWGD-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)S(=O)(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


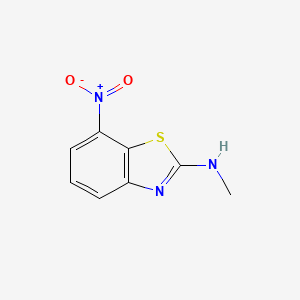
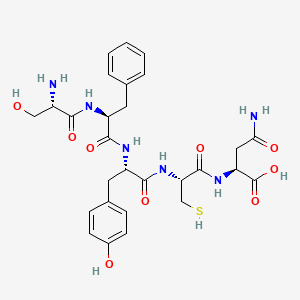
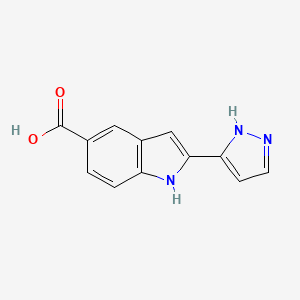
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
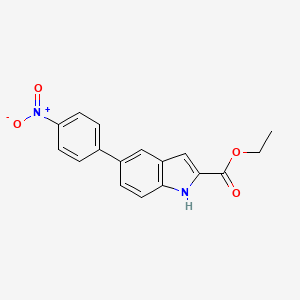
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
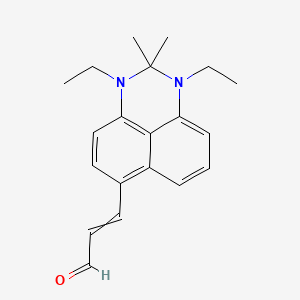
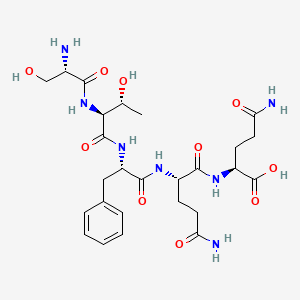

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
